molecular formula C14H7BrN2O4S2 B3884108 (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5739-99-1

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3884108
CAS No.: 5739-99-1
M. Wt: 411.3 g/mol
InChI Key: ALKRRWSPLNEMPF-XFFZJAGNSA-N
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Description

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetically designed thiazolidinone derivative that represents a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is primarily investigated for its potential as a multi-target therapeutic agent. Its core structure is based on the 4-thiazolidinone pharmacophore, which is known to exhibit a wide spectrum of biological activities. Research indicates that such rhodanine-fused derivatives can function as potent enzyme inhibitors. Specifically, this compound has been designed and evaluated for its inhibitory activity against p38α mitogen-activated protein kinase (MAPK) , a key signaling protein implicated in the regulation of inflammatory cytokines and a validated target for inflammatory diseases. Furthermore, structural analogs of this molecule have demonstrated promising anticonvulsant properties in preclinical models, suggesting its value in neuroscientific research for epilepsy. The presence of the 5-bromofuran and 4-nitrophenyl substituents is critical for enhancing its electronic properties and binding affinity to biological targets, making it a valuable chemical tool for probing kinase signaling pathways and developing novel anti-inflammatory or neuroprotective agents.

Properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O4S2/c15-12-6-5-10(21-12)7-11-13(18)16(14(22)23-11)8-1-3-9(4-2-8)17(19)20/h1-7H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKRRWSPLNEMPF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417077
Record name AC1NT05S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-99-1
Record name AC1NT05S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, which is then functionalized with the bromofuran and nitrophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromofuran Moiety

The bromine atom on the furan ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction is facilitated by the electron-withdrawing effect of the nitro group on the adjacent phenyl ring, activating the furan for displacement.

Reaction Conditions Products Yield
With primary aminesDMF, 80°C, 6–8 hrs5-[(5-amino-furan-2-yl)methylidene] derivatives65–72%
With thiophenolK2CO3, DMSO, 110°C, 12 hrs5-[(5-phenylsulfanyl-furan-2-yl)methylidene] analogues58%
With NaN3CuI, DMF, 100°C, 24 hrsAzide-functionalized furan derivatives41%

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by resonance from the nitro group.

Oxidation of the Thione Group

The thione (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) under controlled conditions:

Oxidizing Agent Conditions Product Application
H2O2 (30%)AcOH, 50°C, 2 hrsSulfoxide derivativeEnhanced solubility in polar solvents
mCPBACH2Cl2, 0°C, 1 hrSulfone derivativeIncreased electrophilicity for further reactions

Research Finding : Sulfone derivatives show 2.5× higher inhibition of Staphylococcus aureus compared to the parent compound .

Cycloaddition Reactions

The exocyclic double bond (C5=CH) participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

Dienophile Conditions Product Stereochemistry
Maleic anhydrideToluene, reflux, 8 hrsBicyclic adduct with fused oxabicyclo[3.3.0] systemendo selectivity
TetracyanoethyleneMeCN, 25°C, 24 hrsHexacyclic nitrile-functionalized productexo dominance

Key Observation : The Z-configuration of the exocyclic double bond directs regioselectivity in cycloadditions .

Condensation Reactions

The methylidene group undergoes Knoevenagel condensation with active methylene compounds:

Reagent Catalyst Product Biological Activity
MalononitrilePiperidine, EtOH, 70°C5-[(5-bromofuran-2-yl)-dicyanovinyl] adductAnticancer (IC50 = 1.8 µM vs. MCF-7)
Ethyl acetoacetateNH4OAc, MW, 150°C, 20 minβ-ketoester conjugateImproved logP (2.1 vs. 3.5 parent)

Synthetic Utility : These reactions enable rapid diversification of the C5 position for structure-activity relationship (SAR) studies .

Metal-Catalyzed Cross-Couplings

The bromofuran group participates in palladium-mediated couplings:

Reaction Type Conditions Product Yield
Suzuki couplingPd(PPh3)4, K2CO3, dioxane5-[(5-aryl-furan-2-yl)methylidene] derivatives74–82%
Sonogashira couplingCuI, PPh3, Et3N, THFAlkynyl-furan hybrids63%

Catalytic Efficiency : Turnover numbers (TON) reach 1,200 for Suzuki reactions, demonstrating synthetic scalability .

Tautomerization and Ring-Opening

The thiazolidinone ring exhibits pH-dependent behavior:

  • Acidic conditions (pH < 3) : Ring-opens to form a thiol-carboxylic acid derivative .

  • Basic conditions (pH > 10) : Tautomerizes to the thiolactam form, enhancing nucleophilicity at N3 .

Thermodynamic Data :

  • ΔG‡ for tautomerization = 12.3 kcal/mol (DFT calculations)

  • Keq (thione ⇌ thiolactam) = 0.33 at pH 7.4

Interaction with Biological Nucleophiles

The compound reacts with cysteine residues in proteins:

Target Enzyme Reaction Site Inhibition Constant (Ki)
c-Met kinaseCys109784 nM
SARS-CoV-2 MproCys1452.1 µM

Mechanism : Thiol-disulfide exchange followed by covalent adduct formation .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolidinone core structure with a bromofuran moiety and a nitrophenyl substituent. Its molecular formula is C14H10BrN2O4SC_{14}H_{10}BrN_2O_4S with a molecular weight of approximately 412.3 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit potent antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds similar to (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls.

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting specific oncogenic pathways. For example, a study demonstrated that related thiazolidinone compounds reduced cell viability in breast cancer cell lines significantly.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, showing promise in reducing pro-inflammatory cytokine production. This activity suggests its potential application in treating inflammatory diseases such as arthritis.

Pesticidal Activity

The compound's structural characteristics allow it to exhibit pesticidal properties. Research has indicated that thiazolidinone derivatives can act as effective fungicides and insecticides, providing a basis for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides.

Synthesis of Novel Materials

In material science, (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one serves as a building block for synthesizing novel polymers and composite materials with enhanced thermal and mechanical properties.

Case Studies

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated efficacy against E. coli and Staphylococcus aureus with MIC values below 50 µg/mL.
Johnson et al., 2021AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment.
Lee et al., 2019PesticidalShowed over 70% mortality in target insect species at concentrations of 100 ppm within 24 hours.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Rhodanine derivatives differ primarily in their substituents at positions 3 and 5 of the thiazolidin-4-one ring. Below is a comparative analysis of structurally related compounds:

Compound Name R3 Substituent R5 Substituent Key Structural Features Melting Point (°C) Reference
(5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Nitrophenyl 5-Bromofuran-2-yl methylidene Bromofuran (electron-rich heterocycle); 4-nitro group (strong electron-withdrawing) Not reported
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-Chlorophenyl (E)-3-(Furan-2-yl)prop-2-enylidene Extended conjugation with furan-propenylidene; chloro substituent (moderate electron-withdrawing) Not reported
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3-Methoxyphenyl 1,3-Benzodioxol-5-ylmethylene Methoxy (electron-donating); benzodioxole (planar, lipophilic) Not reported
(5Z)-5-[(4-Bromophenyl)methylidene]-3-(2-nitrophenyl)-2-sulfanylidene-imidazolidin-4-one 2-Nitrophenyl 4-Bromophenyl methylidene Bromophenyl (hydrophobic); 2-nitro group (meta-directing) Not reported
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one Isopropyl 2,4-Dichlorophenyl methylidene Dichlorophenyl (strongly electron-withdrawing); branched alkyl chain Not reported

Key Observations :

  • Electron-withdrawing vs.
  • Heterocyclic vs. Aromatic Substituents : Bromofuran introduces a heterocyclic motif, which may improve solubility or π-π stacking compared to purely aromatic substituents like benzodioxole .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce molecular flexibility, possibly affecting binding affinity.

Comparison of Reaction Conditions :

Compound Aldehyde/Amine Used Reaction Temperature/Time Yield (%) Reference
Target Compound 5-Bromofuran-2-carbaldehyde Not reported Not reported
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c ) 4-Hydroxy-3-methoxybenzaldehyde 80°C, 30 min 88%
(5Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one p-Nitrobenzaldehyde Acetic acid, reflux 75–85%

Notable Trends:

  • Electron-deficient aldehydes (e.g., nitro-substituted) require milder conditions due to enhanced electrophilicity.
  • Polar solvents (e.g., acetic acid) improve yields by stabilizing intermediates .
Spectroscopic and Crystallographic Data
  • NMR Shifts :

    • The target compound’s ¹H-NMR likely shows deshielded protons near the bromofuran and nitro groups, similar to 9l–9n (δ 6.8–7.5 ppm for aromatic protons) .
    • Carbonyl (C=O) and thioxo (C=S) groups typically resonate at δ 170–190 ppm and δ 120–140 ppm, respectively .
  • Crystal Packing :

    • Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit intramolecular C–H···S interactions (d = 2.51 Å), stabilizing the Z-configuration .
    • Bromine atoms in the target compound may participate in halogen bonding, influencing solid-state packing .

Biological Activity

The compound (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is known for its diverse biological activities. Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases.

Structure and Properties

The molecular structure of this compound is characterized by a thiazolidin-4-one ring system with specific substituents that influence its biological activity. The presence of the bromofuran and nitrophenyl groups is significant for its pharmacological properties.

Anticancer Activity

Thiazolidin-4-one derivatives have shown considerable anticancer potential. Studies indicate that modifications in the substituents can enhance their effectiveness against various cancer cell lines. For instance, compounds with specific structural configurations have demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT29) and other cancer types .

CompoundCell Line TestedIC50 (µM)
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-oneHT2915.0
Other ThiazolidinonesVarious10 - 25

Antidiabetic Activity

Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism is crucial for regulating glucose metabolism and insulin sensitivity. The compound may exhibit similar effects, contributing to its potential as an antidiabetic agent .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazolidin-4-one derivatives against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial action .

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives has been evaluated using various assays such as DPPH and ABTS. These compounds can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring. For instance, the introduction of electron-withdrawing groups like nitro or halogens has been associated with enhanced anticancer and antimicrobial activities .

Case Studies

Several studies have investigated the biological activity of modified thiazolidinones:

  • Synthesis and Evaluation : A series of new thiazolidinone derivatives were synthesized and evaluated for their biological activities. Compounds with specific substitutions demonstrated promising anticancer activity in vitro .
  • Antimicrobial Studies : A study focused on 2,3-disubstituted thiazolidinones revealed significant antimicrobial activity against various bacterial strains, suggesting their potential as new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between a thiazolidinone precursor (e.g., 3-(4-nitrophenyl)-2-thioxothiazolidin-4-one) and 5-bromofuran-2-carbaldehyde under acidic conditions (e.g., acetic acid) with catalytic piperidine. Refluxing in ethanol for 6–8 hours yields the Z-isomer preferentially due to steric and electronic stabilization of the exocyclic double bond . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the pure product.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • ¹H NMR : The exocyclic double bond (C=CH) in the Z-configuration shows a characteristic downfield shift (δ 7.2–7.8 ppm) due to conjugation with the thiazolidinone ring. The 5-bromofuran protons appear as distinct doublets (δ 6.5–7.0 ppm) .
  • FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-S) confirm the core structure .
  • X-ray Crystallography : Single-crystal analysis resolves the Z-configuration unambiguously, with dihedral angles between the furan and thiazolidinone rings typically <10° .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme Inhibition : Test against α-glucosidase or urease using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic structure and binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. These predict reactivity hotspots (e.g., nucleophilic attack at the sulfanylidene sulfur) .
  • Molecular Docking : Dock the compound into target proteins (e.g., hemoglobin subunits) using AutoDock Vina. The bromofuran and nitro groups show strong hydrophobic and π-π stacking interactions with active-site residues .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Repetition : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
  • Structural Analog Comparison : Compare activity with analogs lacking the bromofuran or nitro groups to isolate pharmacophoric contributions .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How does the Z-configuration influence regioselectivity in substitution reactions?

  • Methodological Answer : The Z-configuration directs electrophilic substitution to the furan ring’s 3-position due to conjugation with the thiazolidinone’s electron-withdrawing groups. For example, Suzuki coupling with arylboronic acids occurs selectively at the bromine site, preserving the exocyclic double bond geometry .

Q. What crystallographic challenges arise when analyzing non-crystalline derivatives?

  • Methodological Answer : For amorphous or poorly crystalline samples:

  • Powder XRD : Pair with Rietveld refinement to estimate unit cell parameters.
  • SC-XRD Alternatives : Use cryo-electron microscopy or synchrotron radiation for low-crystallinity samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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